molecular formula C15H18N6S B12246354 2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole

2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B12246354
M. Wt: 314.4 g/mol
InChI Key: NYJHNFRDXGEEGB-UHFFFAOYSA-N
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Description

2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further connected to a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactionsThe reactions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a target in breast cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core, piperazine ring, and triazole moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H18N6S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C15H18N6S/c1-2-4-14-13(3-1)18-15(22-14)20-10-7-19(8-11-20)9-12-21-16-5-6-17-21/h1-6H,7-12H2

InChI Key

NYJHNFRDXGEEGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2N=CC=N2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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